molecular formula C7H16Cl2N4 B3249042 1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride CAS No. 1909328-09-1

1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride

Cat. No. B3249042
M. Wt: 227.13
InChI Key: DWWJIAYCYJREFA-UHFFFAOYSA-N
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Description

“1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1152939-98-4 . It has a molecular weight of 154.21 . The IUPAC name for this compound is N-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine .


Chemical Reactions Analysis

While specific chemical reactions involving “1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride” are not mentioned in the search results, compounds with similar structures have been studied. For example, the copolymerization of 2-(dimethylamino)ethyl methacrylate (DMAEMA) and n-dodecyl methacrylate in toluene has been analyzed .


Physical And Chemical Properties Analysis

This compound is stored at temperatures between 2-8°C in a dark place and an inert atmosphere . and can exist in liquid, semi-solid, or solid form . The compound’s molecular weight is 154.21 .

Scientific Research Applications

Synthesis of Structurally Diverse Compounds

The ability of pyrazole derivatives to act as intermediates in the synthesis of a wide range of structurally diverse compounds has been demonstrated. For example, ketonic Mannich bases derived from acetylthiophene have been used as starting materials in alkylation and ring closure reactions, leading to the generation of dithiocarbamates, thioethers, and various NH-azoles through N-alkylation. This showcases the compound's versatility in synthesizing structurally varied libraries for potential applications in medicinal chemistry and material science (Roman, 2013).

Novel Synthesis Approaches

Research has also focused on regioselective synthesis methodologies, exemplified by the transformation of ethyl pyrazolecarboxylates into ethyl 4,5-dihydro-1-heteroaryl-5-hydroxy-1H-pyrazole-5-carboxylates, highlighting novel pathways for synthesizing pyrazole derivatives. Such methodologies offer new avenues for the preparation of compounds with potential biological activities, including antimicrobial and anticancer properties (Hanzlowsky et al., 2003).

Anticancer Activity

The potential anticancer activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which include 4-N-[2-(dimethylamino)ethyl]carboxamides, has been evaluated. These compounds have shown potent cytotoxic effects against various cancer cell lines, highlighting the therapeutic potential of pyrazole derivatives in oncology. Some compounds were found to be effective in vivo against colon 38 tumors in mice, suggesting their promise as anticancer agents (Deady et al., 2003).

Fluorescent Probes for CO2 Detection

Novel fluorescent probes based on the pyrrole core containing tertiary amine moieties have been developed for the quantitative detection of low levels of carbon dioxide. These probes exhibit an aggregation-enhanced emission feature, making them suitable for real-time and selective detection of CO2, which is significant for environmental monitoring and medical applications (Wang et al., 2015).

Safety And Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with it include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-[2-(dimethylamino)ethyl]pyrazol-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4.2ClH/c1-10(2)3-4-11-6-7(8)5-9-11;;/h5-6H,3-4,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWJIAYCYJREFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=C(C=N1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride

CAS RN

1909328-09-1
Record name 1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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